molecular formula C11H12N2O5 B8668126 4-(Acetylamino)-3-[(hydroxyacetyl)amino]benzoic acid

4-(Acetylamino)-3-[(hydroxyacetyl)amino]benzoic acid

Cat. No. B8668126
M. Wt: 252.22 g/mol
InChI Key: CRHJDPGLFDNPOA-UHFFFAOYSA-N
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Patent
US05453533

Procedure details

Compound 17 (0.200 g, 0.652 mmol) was dissolved in 0.1N NaOH (7.93 mL) and stirred at room temperature for 2 hours. The alkaline aqueous layer was acidified to pH 2 with cone HCl, extracted with ethyl acetate (2×15 mL), and the extracts were dried (Na2SO4) and concentrated on a rotary evaporator to give only 8 mg of 109. The aqueous layer was concentrated on a rotary evaporator to 25% of the original volume, cooled, and the solid which separated was filtered. This was dried under vacuum to give 109 (60 mg, 58% yield) as a white solid: mp 214°-215° C.
Name
Compound 17
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
7.93 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:14]=[CH:13][C:8]([C:9]([O:11]C)=[O:10])=[CH:7][C:6]=1[NH:15][C:16](=[O:22])[CH2:17][O:18]C(=O)C)(=[O:3])[CH3:2].Cl>[OH-].[Na+]>[C:1]([NH:4][C:5]1[CH:14]=[CH:13][C:8]([C:9]([OH:11])=[O:10])=[CH:7][C:6]=1[NH:15][C:16](=[O:22])[CH2:17][OH:18])(=[O:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Compound 17
Quantity
0.2 g
Type
reactant
Smiles
C(C)(=O)NC1=C(C=C(C(=O)OC)C=C1)NC(COC(C)=O)=O
Name
Quantity
7.93 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)NC1=C(C=C(C(=O)O)C=C1)NC(CO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8 mg
YIELD: CALCULATEDPERCENTYIELD 4.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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